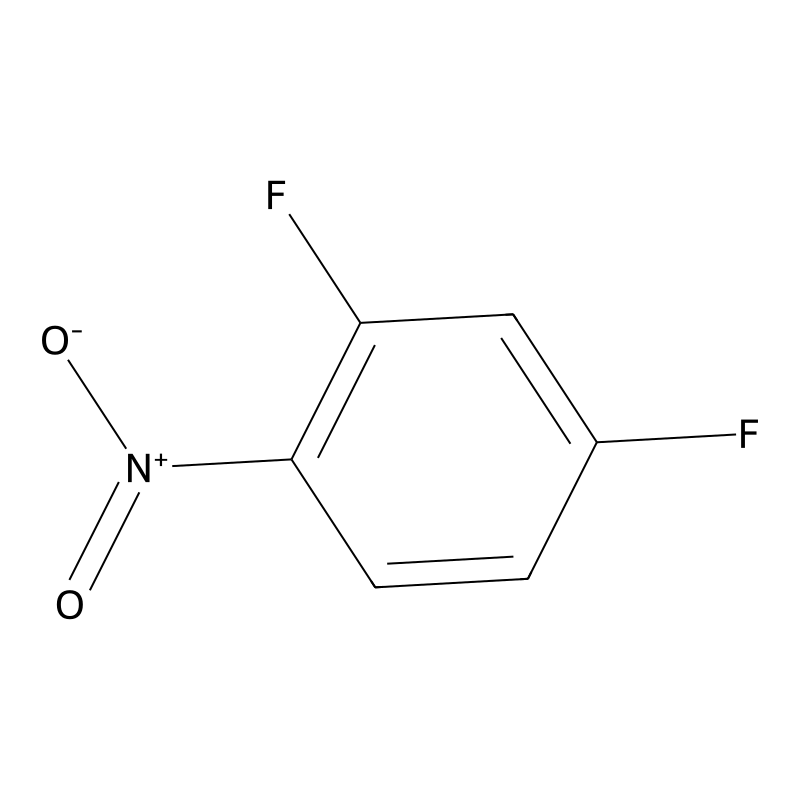

2,4-Difluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functionalized Aromatic Compounds:

Due to the presence of both electron-withdrawing groups (fluorine and nitro) in its structure, 2,4-difluoronitrobenzene acts as a valuable precursor for the synthesis of diverse functionalized aromatic compounds. The electron-withdrawing nature activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This allows researchers to introduce various functional groups like amines, ethers, and thiols onto the aromatic ring, leading to the creation of complex molecules with desired properties [].

Source

Synthesis of Specific Molecules:

,4-Difluoronitrobenzene has been employed in the laboratory synthesis of several specific molecules with potential applications in various fields. Here are some examples:

- 2,4-Difluoro-5-nitrobenzenesulfonic acid: This compound finds use as an intermediate in the synthesis of dyes and pharmaceuticals [].

- (±)-Horsfiline: This natural product exhibits anti-inflammatory and neuroprotective properties, making it a potential candidate for drug development [].

- Resin-bound 2-arylaminobenzimidazoles: These compounds hold promise as catalysts in various organic reactions.

Investigating Reaction Mechanisms:

,4-Difluoronitrobenzene serves as a valuable tool in research studies exploring the mechanisms of S_NAr reactions. Its well-defined structure and reactivity enable scientists to understand the influence of different factors, such as substituent effects and reaction conditions, on the efficiency and selectivity of these reactions.

Source

2,4-Difluoronitrobenzene is an aromatic compound characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 173.09 g/mol. The compound appears as a pale yellow liquid at room temperature and is known for its distinctive chemical properties due to the electron-withdrawing effects of the fluorine and nitro groups, which influence its reactivity and interactions in various chemical processes .

There is no scientific research readily available on the specific mechanism of action of 2,4-DFNB in biological systems.

2,4-DFNB is classified as a hazardous material. Safety data sheets (SDS) indicate several hazards:

- Nucleophilic Substitution Reactions: The compound is a substrate for aromatic nucleophilic substitution (SNAr) reactions, where nucleophiles can replace the nitro group under suitable conditions. For example, it can react with morpholine to form substituted products .

- Nitration: It can undergo nitration reactions, particularly in microreactor setups, which allow for controlled conditions and improved yields .

- Reduction: The nitro group in 2,4-difluoronitrobenzene can be reduced to an amine, making it useful in synthesizing various nitrogen-containing compounds .

The synthesis of 2,4-difluoronitrobenzene typically involves the following methods:

- Fluorination of 2,4-Dichloronitrobenzene: A common method involves reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound. This process generally occurs at elevated temperatures (around 130-170 °C) and can yield high purity levels of 2,4-difluoronitrobenzene .

- Nitration of Fluorinated Precursors: Alternative synthesis routes may involve nitrating fluorinated benzene derivatives to introduce the nitro group while maintaining or enhancing fluorine substitution patterns .

2,4-Difluoronitrobenzene finds applications in various fields:

- Synthetic Intermediate: It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups .

- Material Science: The compound is utilized in developing materials with specific electronic or optical properties owing to the presence of fluorine atoms .

- Chemical Research: It is often used in research settings to study reaction mechanisms involving nucleophilic substitutions and other transformations .

Interaction studies involving 2,4-difluoronitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research has shown that its reactivity is significantly influenced by the electron-withdrawing effects of both the nitro and fluorine groups. These studies help elucidate reaction pathways and optimize conditions for desired product formation in synthetic applications .

Several compounds share structural similarities with 2,4-difluoronitrobenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloronitrobenzene | Two chlorine atoms instead of fluorines | More reactive due to better leaving group ability |

| 1,3-Difluoronitrobenzene | Different positioning of fluorine atoms | Different reactivity patterns due to positional effects |

| Trifluoronitrobenzene | Three fluorine atoms | Higher stability but reduced reactivity compared to 2,4-difluoronitrobenzene |

| 2-Fluoronitrobenzene | One fluorine atom only | Less steric hindrance leading to different reaction dynamics |

The unique combination of two fluorine atoms and one nitro group in 2,4-difluoronitrobenzene leads to distinct chemical properties that differentiate it from other similar compounds. Its specific reactivity profile makes it particularly valuable for targeted synthetic applications in organic chemistry .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (10.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant